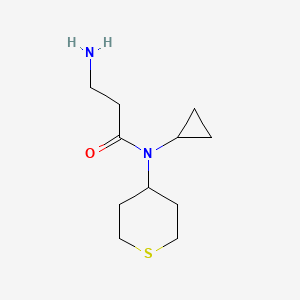

3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Descripción general

Descripción

3-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, also known as CTP-4-ylpropionamide, is an organic compound with a wide range of applications in scientific research. It is a cyclic amide, which is derived from the cyclopropyl group and the amino acid alanine. The structure of CTP-4-ylpropionamide is composed of two fused rings, with the cyclopropyl group located at the center. CTP-4-ylpropionamide is a common starting material for the synthesis of various compounds, and its unique structure makes it an attractive target for a number of research studies.

Aplicaciones Científicas De Investigación

Synthesis of Stable Free Nitroxyl Radicals

This compound is utilized in the synthesis of stable free nitroxyl radicals. These radicals are important in various chemical reactions due to their ability to influence reaction mechanisms and kinetics. They are also used in MRI contrast agents and in the study of oxidative stress in biological systems .

Development of Photosensitive Semiconductors

The tetrahydro-2H-thiopyran moiety of the compound is valuable in creating photosensitive semiconductors. These materials are essential for the development of solar cells and light-sensitive sensors , contributing to advancements in renewable energy and automation technologies .

Electrochromic Material Applications

Electrochromic materials change color when an electric charge is applied, and this compound plays a role in developing such materials. These are used in smart windows , displays , and mirrors , which have applications in energy-saving technologies and consumer electronics .

Creation of Synthetic Juvenile Hormones and Pheromones

The compound is instrumental in synthesizing juvenile hormones and pheromones. These synthetic versions are used in agricultural pest control strategies, reducing the need for harmful pesticides and promoting eco-friendly farming practices .

Antitumor and Antibacterial Properties

Research indicates that derivatives of this compound exhibit antitumor and antibacterial activities. This opens up potential applications in developing new chemotherapeutic agents and antibiotics to combat resistant strains of bacteria and treat various cancers .

Inhibition of Phosphodiesterase and β-secretase BACE1

The compound has shown promise as an inhibitor of enzymes like phosphodiesterase and β-secretase BACE1. These enzymes are targets in treating neurodegenerative diseases such as Alzheimer’s, making this compound significant in medicinal chemistry research .

Propiedades

IUPAC Name |

3-amino-N-cyclopropyl-N-(thian-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2OS/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGLLFGEOXDEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCSCC2)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

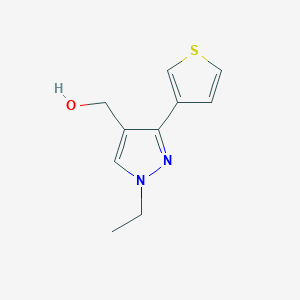

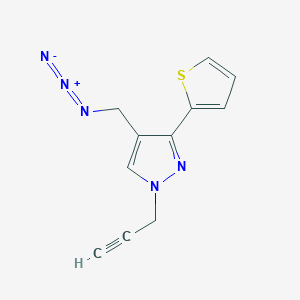

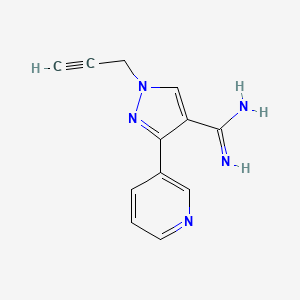

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)